molecular formula C9H8N2S2 B7639560 2-Methyl-4-thiophen-2-ylsulfanylpyrimidine

2-Methyl-4-thiophen-2-ylsulfanylpyrimidine

Cat. No. B7639560
M. Wt: 208.3 g/mol
InChI Key: FGPYXCVNEARWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-thiophen-2-ylsulfanylpyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of 2-Methyl-4-thiophen-2-ylsulfanylpyrimidine is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases. Additionally, the compound has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methyl-4-thiophen-2-ylsulfanylpyrimidine in lab experiments is its relatively simple synthesis method. Additionally, the compound has been extensively studied, and its properties and potential applications are well understood. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Methyl-4-thiophen-2-ylsulfanylpyrimidine. One direction is to further investigate the compound's potential as an anti-cancer agent, and to explore its mechanism of action in more detail. Another direction is to study the compound's potential as an anti-inflammatory and antioxidant agent, and to investigate its potential applications in the treatment of various diseases. Additionally, further research could be conducted on the synthesis of metal complexes using this compound as a ligand, and on the potential applications of these complexes in catalysis and biological systems.

Synthesis Methods

The synthesis of 2-Methyl-4-thiophen-2-ylsulfanylpyrimidine has been achieved by various methods. One of the most common methods involves the reaction of 2-chloro-4-methylpyrimidine with thiophenol in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a yellow solid. Other methods include the reaction of 2-methylthio-4-pyrimidinecarboxylic acid with thionyl chloride, followed by the reaction with thiophenol.

Scientific Research Applications

2-Methyl-4-thiophen-2-ylsulfanylpyrimidine has been extensively studied for its potential applications in various fields of research. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. It has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has been studied for its potential as an anti-cancer agent.

properties

IUPAC Name

2-methyl-4-thiophen-2-ylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-7-10-5-4-8(11-7)13-9-3-2-6-12-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPYXCVNEARWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)SC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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